![molecular formula C25H23N3O3S B3298427 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897469-70-4](/img/structure/B3298427.png)
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Overview
Description
The compound “6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives describes a multi-step procedure involving the use of IR, 1H NMR, 13C NMR, and mass spectral techniques .Future Directions
The future directions for the study of “6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in similar compounds for their various biological activities, this compound could also be a subject of interest in drug discovery and development .
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole are the serotonergic 5-HT1A and 5-HT2A/C receptors . These receptors play a crucial role in the regulation of mood and are often the target of antidepressant drugs .
Mode of Action
This compound interacts with its targets, the 5-HT1A and 5-HT2A/C receptors, leading to their activation . The activation of these receptors is associated with antidepressant-like effects .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A/C receptors triggers a series of biochemical reactions that ultimately lead to the observed antidepressant-like effects
Pharmacokinetics
The compound’s ability to cross the blood-brain barrier suggests good bioavailability, which is crucial for its antidepressant-like effects .
Result of Action
The activation of the 5-HT1A and 5-HT2A/C receptors by 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole results in antidepressant-like effects . These effects are comparable to those of venlafaxine, a commonly used antidepressant .
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-10-11-22-23(17-20)32-25(26-22)28-14-12-27(13-15-28)24(29)18-6-5-9-21(16-18)31-19-7-3-2-4-8-19/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBKJHBZXQNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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